

Application Notes and Protocols for Testing FOXO4-DRI Efficacy

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Compound of Interest

Compound Name: FOXO4-DRI

Cat. No.: B15582169

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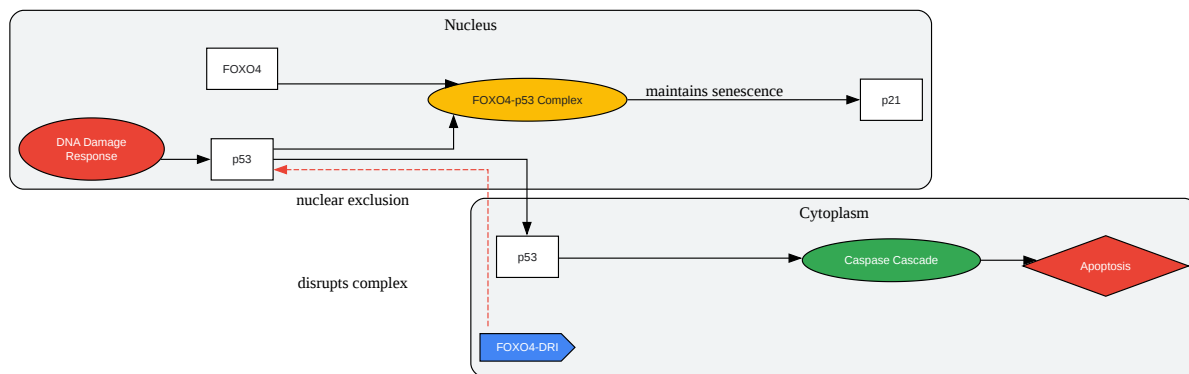
Introduction

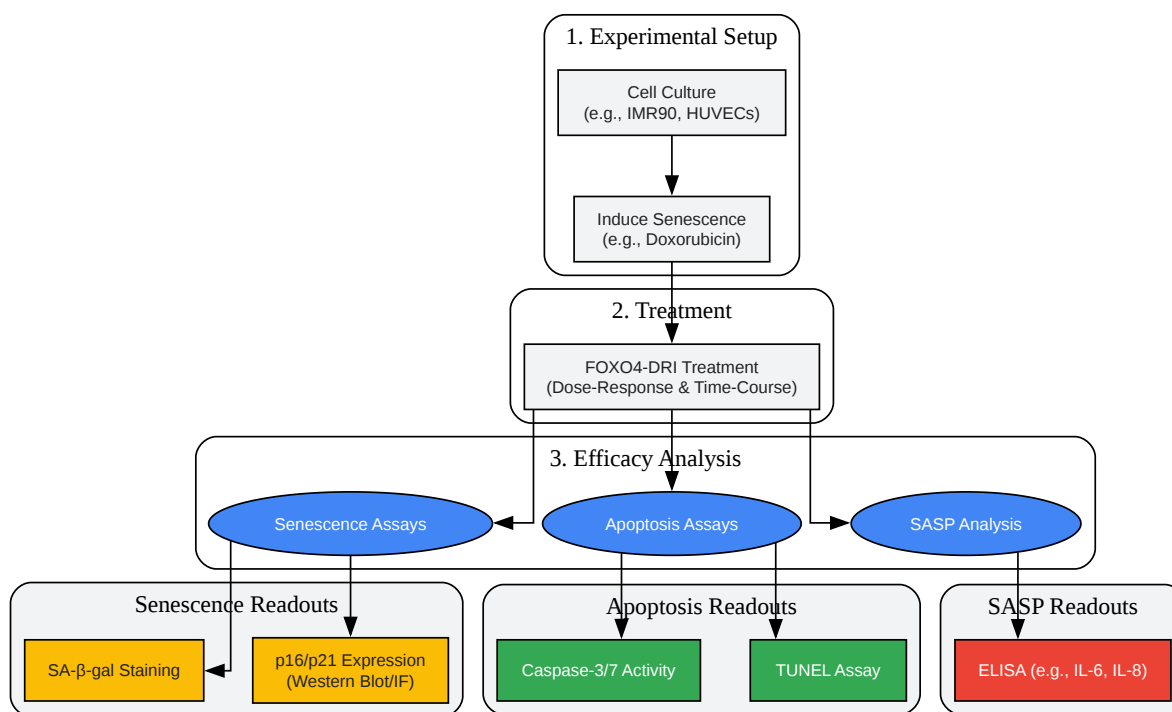
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the senescence-associated secretory phenotype (SASP). A promising therapeutic strategy is the selective elimination of these senescent cells, a process known as senolysis. **FOXO4-DRI** is a novel senolytic peptide that has garnered significant interest for its potential to selectively induce apoptosis in senescent cells.[1][2]

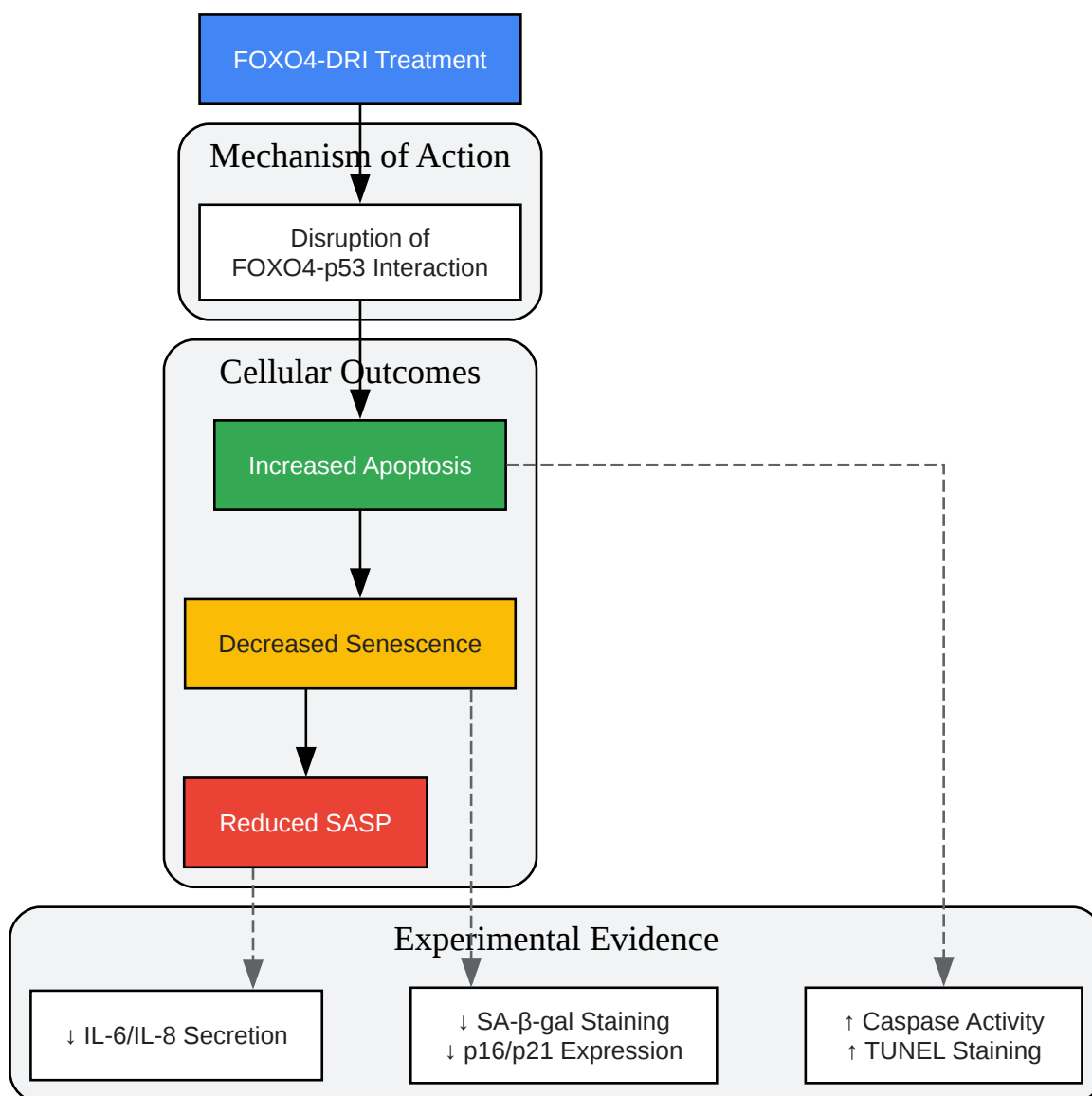
The mechanism of action of **FOXO4-DRI** hinges on its ability to disrupt the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[3][4] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[5][6][7] **FOXO4-DRI**, a D-retro-inverso peptide, penetrates the cell and competitively binds to p53, leading to the nuclear exclusion of p53.[8] This relocation of p53 to the cytoplasm triggers the intrinsic apoptotic cascade, selectively eliminating senescent cells while sparing healthy, non-senescent cells.[9][10]

These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy of **FOXO4-DRI** in both in vitro and in vivo models of cellular senescence. The protocols outlined below detail methods for inducing senescence, treating with **FOXO4-DRI**, and assessing the subsequent effects on cell viability, senescence markers, and apoptosis.

Signaling Pathway of FOXO4-DRI in Senescent Cells







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